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Introduction to Nitroxoline and Its Chelation Properties

Nitroxoline (5-nitro-8-hydroxyquinoline) is an antimicrobial agent with a well-established safety profile

that has been used for decades primarily for urinary tract infections. Recently, this compound has gained

significant scientific interest due to its potent metal-chelating properties and potential applications beyond

infectious diseases. As a derivative of 8-hydroxyquinoline, nitroxoline belongs to a class of molecules with

what is known as a "privileged structure," providing a rich diversity of biological properties. The molecule's

unique chemical architecture enables it to form stable complexes with various divalent metal cations,

positioning it as a promising candidate for therapeutic intervention in metal overload conditions [1] [2].

The molecular basis of nitroxoline's chelation ability lies in its polydentate ligand characteristics,

allowing it to surround central metal cations and attach via multiple coordinate covalent bonds. This

chelation process transforms toxic metal complexes into new, non-toxic chelates that can be more easily

excreted from the organism. It is arguably one of the few antibiotics in clinical use whose primary

mechanism of action rests purely on chelation processes [1] [2]. This fundamental property has prompted

investigations into its potential repurposing for conditions involving metal dysregulation, including certain

cancers and neurodegenerative diseases, where metal homeostasis plays a crucial pathophysiological role [3]

[4].
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Mechanisms of Action and Metal Chelation Properties

Chemical Basis of Metal Chelation

Nitroxoline functions as a metal-chelating agent through its ability to bind essential divalent metal cations,

including zinc (Zn²⁺), copper (Cu²⁺), manganese (Mn²⁺), and iron (Fe²⁺/Fe³⁺), with the notable exception

of calcium (Ca²⁺) [1] [2]. The 8-hydroxyquinoline scaffold provides an optimal molecular structure for metal

coordination, with the oxygen and nitrogen atoms serving as metal-binding sites. This bidentate binding

capability allows nitroxoline to form stable, ring-like chelate complexes with metal ions, effectively

sequestering them from biological processes [1]. Recent research has demonstrated that nitroxoline acts not

merely by sequestering extracellular metals but functions as a metallophore, inducing intracellular copper

and zinc intoxication in bacterial cells [5].

The metal-chelating activity of nitroxoline underlies its diverse biological effects. In antibacterial

applications, nitroxoline's chelation of essential metal cofactors disrupts metalloenzyme function and

cellular processes in pathogens [1] [6]. Similarly, in cancer models, nitroxoline has been shown to exert

antiproliferative effects through mechanisms that include disruption of cellular iron homeostasis and

mitochondrial depolarization [7]. The compound's ability to chelate metals also enables it to inhibit

metallo-β-lactamase enzymes by removing the zinc ions essential for their catalytic activity, thereby

restoring susceptibility to carbapenem antibiotics in resistant bacteria [5] [6].

Biological Consequences of Metal Chelation

Table 1: Metal Cations Chelated by Nitroxoline and Biological Consequences

Metal Ion
Binding
Affinity

Biological Consequences
Therapeutic
Implications

Zn²⁺ High Inhibition of zinc-dependent metalloproteases,
disruption of bacterial metabolism

Antibacterial activity,
anticancer effects

Cu²⁺ High Induction of copper intoxication in bacterial
cells, oxidative stress

Antibacterial activity,
biofilm disruption
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Metal Ion
Binding
Affinity

Biological Consequences
Therapeutic
Implications

Mn²⁺ Moderate Disruption of enzymatic cofactors Antibacterial activity

Fe²⁺/Fe³⁺ Moderate Disruption of cellular iron homeostasis,
mitochondrial dysfunction

Anticancer effects,
antibiofilm activity

Mg²⁺ Weak Altered cell wall hydrophobicity, reduced
bacterial adherence

Prevention of bacterial
attachment

The spectrum of activity facilitated by nitroxoline's metal chelation is remarkably broad. In pathogenic

microorganisms, nitroxoline demonstrates bacteriostatic activity against most species, though it exhibits

species-specific bactericidal activity against certain pathogens like Acinetobacter baumannii [5]. This

bactericidal effect manifests as rapid cell lysis within 4.5 hours of exposure, accompanied by release of

cytoplasmic content [5]. Additionally, nitroxoline disrupts biofilm formation through chelation of iron and

zinc, enhancing twitching motility in surface-attached cells and preventing microcolony formation [6]. The

antifungal properties of nitroxoline similarly rely on metal chelation mechanisms, particularly against

Candida species [6].

Therapeutic Applications and Research Findings

Antimicrobial Applications and Resistance Modulation

Nitroxoline demonstrates a broad-spectrum activity against diverse pathogens, including multi-drug

resistant strains, while maintaining low resistance rates, currently reported at approximately 3.9% for

Enterobacterales [6]. The minimum inhibitory concentration (MIC) distributions vary across species, with

particularly low values for Acinetobacter baumannii (median broth MIC: 2 µg/mL) and Enterobacterales

(median broth MIC: 4 µg/mL) [5]. According to EUCAST standards, the clinical breakpoint for E. coli in

uncomplicated urinary tract infections is set at 16 mg/L [6]. The compound's unique mechanism of action,

distinct from conventional antibiotic classes, makes it particularly valuable in addressing the growing

challenge of antimicrobial resistance.
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Notably, nitroxoline exhibits synergistic effects when combined with other antimicrobial agents. One of the

most significant interactions is with colistin, where nitroxoline resensitizes colistin-resistant

Enterobacteriaceae, reducing MIC values 2-4 fold and potentially restoring susceptibility below clinical

breakpoints [5]. This synergy extends to in vivo models, where nitroxoline improved survival in Galleria

mellonella larvae infected with colistin-resistant K. pneumoniae [5]. Conversely, nitroxoline demonstrates

antagonism with beta-lactam antibiotics, likely due to its bacteriostatic activity countering the bactericidal

action of cell-wall targeting drugs that require active cell division for optimal efficacy [5].

Anticancer Applications and Molecular Mechanisms

The anticancer potential of nitroxoline represents one of the most promising areas for therapeutic

repurposing. In pancreatic cancer models, nitroxoline demonstrated dose-dependent antiproliferative

activity, affecting cell viability, clonogenic activity, cell cycle progression, and apoptosis induction [8] [7].

Integrative proteomic analyses revealed that nitroxoline modulates multiple crucial pathways in cancer

biology, including downregulation of Na/K-ATPase and β-catenin, accompanied by impaired cell growth,

migration, invasion, increased ROS production, and DNA damage response [7]. A particularly significant

finding was nitroxoline's impact on cell bioenergetics, resulting in mitochondrial depolarization through

deregulation of metabolic pathways [7].

The metal-chelating properties of nitroxoline contribute significantly to its anticancer mechanisms through

disruption of cellular iron homeostasis and other metal-dependent processes [7]. Additionally, nitroxoline

has been identified as a competitive inhibitor of bromodomain and extraterminal (BET) proteins,

epigenetic regulators that control oncogene expression [4]. This BET inhibition underlies nitroxoline's

efficacy against Epstein-Barr virus-associated lymphoproliferation, where it demonstrated faster kinetics

than the prototype BET inhibitor JQ1 [4]. In vivo studies using mouse xenograft models confirmed tumor

growth reduction of approximately 40-50% without observed toxicity during the treatment period [4].

Table 2: Therapeutic Applications of Nitroxoline Based on Metal Chelation Properties
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Application
Area

Key Findings Proposed Mechanisms Experimental Models

Urinary Tract

Infections

Broad-spectrum activity,

low resistance rates

Chelation of essential

bacterial metal cofactors

Clinical isolates,

patient studies

Cancer

Therapy

Anti-proliferative effects,

tumor growth reduction

Disruption of cellular iron

homeostasis, BET inhibition,
mitochondrial dysfunction

Pancreatic cancer cell

lines, xenograft models

Biofilm
Disruption

Prevention and dispersal
of bacterial biofilms

Chelation of iron and zinc,
enhanced twitching motility

Pseudomonas
aeruginosa models

Combination
Therapy

Resensitization of colistin-
resistant strains

Synergistic action through
membrane perturbation

In vitro and in vivo
infection models

Antiviral
Activity

Inhibition of EBV-
associated

lymphoproliferation

BET protein inhibition via
chelation-dependent

mechanism

Lymphoblastoid cell
lines, mouse models

Experimental Protocols and Methodologies

Protocol 1: Spectrophotometric Metal Chelation Assay

This protocol details a robust method for quantifying nitroxoline's chelation of calcium and magnesium

ions, adapted from established procedures with modifications for high-throughput screening [9].

Materials and Reagents:

Nitroxoline (≥95% purity)
o-Cresolphthalein complexone (o-CC)

Calcium chloride dihydrate (CaCl₂·2H₂O)
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

HEPES buffer (15 mM sodium HEPES, 71.7 mM HEPES, pH 7.5)
Methanol (HPLC grade)

96-well microplates (UV-transparent)
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Procedure:

Prepare a 4 mM stock solution of o-CC in methanol
Prepare serial dilutions of nitroxoline (0-200 µM) in HEPES buffer

Add 50 µL of metal ion solution (calcium or magnesium, 0-195 µM) to 150 µL of buffer
Add 50 µL of nitroxoline solution at varying concentrations

After 1 minute incubation, add 50 µL of o-CC solution (4 mM)
Measure absorbance immediately and after 5 minutes using a microplate spectrophotometer

For calcium detection, use wavelength 575 nm; for magnesium, use 505 nm
Calculate chelation percentage using the formula: % Chelation = [1 - (Asample/Acontrol)] × 100

Validation Parameters:

Linear range: 2.5-195 µM for calcium, 2-195 µM for magnesium
Detection limit: 2.5 µM for calcium, 2 µM for magnesium

Reagent stability: >110 days when stored at 2-8°C
Intra-assay CV: <5% for both metals

This method enables rapid screening of chelation efficacy and has been validated against 21 known

chelators, confirming its biological relevance through correlation with functional assays in human platelets

[9].

Protocol 2: Assessment of Antibacterial Activity and Synergy

This protocol characterizes nitroxoline's antibacterial spectrum and potential synergistic combinations,

particularly relevant for addressing multidrug-resistant pathogens [5].

Materials and Reagents:

Cation-adjusted Mueller-Hinton broth
Nitroxoline stock solution (512 µg/mL in DMSO)

Antibiotic panel including colistin, beta-lactams, fluoroquinolones
Bacterial isolates (clinical and reference strains)

96-well round-bottom microtiter plates

Procedure for MIC Determination:

Prepare nitroxoline serial dilutions (0.25-512 µg/mL) in Mueller-Hinton broth

Standardize bacterial inoculum to 0.5 McFarland, then dilute to 5×10⁵ CFU/mL
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Add 100 µL bacterial suspension to each well

Incubate at 35°C for 16-20 hours
Determine MIC as the lowest concentration showing no visible growth

Procedure for Checkerboard Synergy Assays:

Prepare 2D serial dilutions of nitroxoline and partner antibiotic
Add bacterial inoculum as described above

Calculate fractional inhibitory concentration (FIC) index: FIC index = (MIC drug A in
combination/MIC drug A alone) + (MIC drug B in combination/MIC drug B alone)
Interpret results: FIC index ≤0.5 = synergy; >0.5-4 = indifference; >4 = antagonism

Procedure for Time-Kill Assays:

Expose bacteria to nitroxoline at 1×, 2×, and 4× MIC

Sample at 0, 4, 8, and 24 hours for viable counts
Plot log₁₀ CFU/mL versus time

Define bactericidal activity as ≥3 log₁₀ reduction at 24 hours

This protocol has demonstrated nitroxoline's species-specific bactericidal activity against A. baumannii and

synergy with colistin against resistant Enterobacteriaceae [5].

Protocol 3: Evaluation of Anticancer Activity

This protocol outlines comprehensive assessment of nitroxoline's anticancer effects, incorporating proteomic

and functional analyses [8] [7].

Materials and Reagents:

Pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2)

Nitroxoline stock solution (100 mM in DMSO)
RPMI-1640 medium with 10% FBS

Antibodies for Western blot (Na/K-ATPase, β-catenin, transferrin receptor)
Proteomic reagents: lysis buffer, trypsin, LC-MS/MS solvents

Procedure for Cell Viability and Clonogenic Assays:

Seed cells in 96-well plates (3,000 cells/well)

Treat with nitroxoline (0-100 µM) for 24-72 hours
Assess viability using PrestoBlue reagent
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For clonogenic assays, seed 500 cells/well in 6-well plates

Treat with nitroxoline for 10-14 days
Fix with methanol, stain with crystal violet, and count colonies

Procedure for Proteomic Analysis:

Treat AsPC-1 cells with IC₅₀ nitroxoline for 24 and 48 hours
Extract proteins using RIPA buffer with protease inhibitors

Perform tryptic digestion and peptide cleanup
Analyze by LC-MS/MS using 2-hour gradients

Process data with PEAKS Studio software (FDR ≤0.5%)
Validate key targets by Western blot

Procedure for Functional Assays:

Assess mitochondrial membrane potential using JC-1 dye
Measure ROS production with H₂DCFDA

Evaluate DNA damage by γH2AX immunofluorescence
Analyze cell migration via wound healing assay

Examine invasion through Matrigel-coated transwells

This integrated approach confirmed nitroxoline's effects on multiple cancer-relevant pathways, including

EIF2 signaling, protein targeting to membrane, and cell bioenergetics [7].

Research Limitations and Future Directions

Despite promising preclinical data, several challenges constrain the clinical translation of nitroxoline for

metal overload conditions. The compound faces pharmacokinetic limitations, including rapid urinary

excretion, short plasma half-life, and limited tissue distribution, which may restrict its efficacy for systemic

applications [3]. Current formulation strategies focus primarily on urinary tract infections, where these

properties are advantageous, but repurposing for other indications will require addressing these limitations

through structural modifications or novel delivery systems.

Regulatory considerations present additional hurdles, as nitroxoline's status as an "old antibiotic" creates

unique challenges for repositioning efforts. The lack of contemporary clinical trials meeting current

standards necessitates rigorous investigation to establish dosing, safety profiles, and efficacy for new

indications [6]. Future research directions should prioritize:
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Structural optimization to improve pharmacokinetic properties while maintaining chelation activity

Combination therapy strategies leveraging nitroxoline's synergistic potential with existing agents
Biomarker development to identify patient populations most likely to benefit from nitroxoline-based

interventions
Advanced formulation approaches to enhance tissue penetration and bioavailability

The experimental protocols outlined herein provide a foundation for systematic investigation of nitroxoline's

potential in metal overload conditions, with particular relevance for researchers exploring metal

dysregulation in cancer, infectious diseases, and other pathological states.

Visual Synthesis of Key Concepts

Nitroxoline Mechanism of Action and Experimental Assessment
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12015411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11428350/
https://www.nature.com/articles/s41598-020-59492-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470072/
https://link.springer.com/article/10.1007/s00775-024-02078-6
https://www.smolecule.com/products/b537297#nitroxoline-chelation-therapy-metal-overload
https://www.smolecule.com/products/b537297#nitroxoline-chelation-therapy-metal-overload
https://www.smolecule.com/products/b537297#nitroxoline-chelation-therapy-metal-overload
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s537297?utm_src=pdf-bulk
https://www.smolecule.com/products/s537297?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

